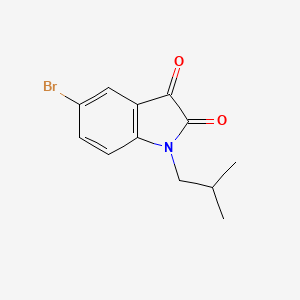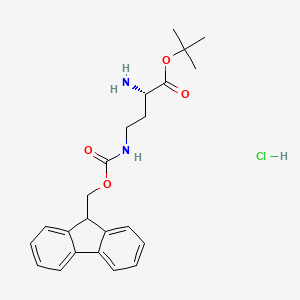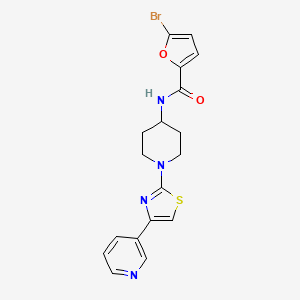
5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide” is a compound with the molecular formula C18H17BrN4O2S and a molecular weight of 433.32. It contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Scientific Research Applications
Antiprotozoal Agents
One of the notable applications of related compounds involves their development as antiprotozoal agents. Studies have synthesized derivatives that show strong DNA affinities, indicating potential as treatments against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds demonstrating excellent in vivo activity in mouse models. This suggests the potential for the development of new treatments for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Crystal Structure Analysis
Another research domain focuses on the structural analysis of related compounds, which aids in understanding the molecular configuration and potential interactions of these compounds. For example, the synthesis and crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been detailed, providing insights into its molecular arrangement and potential reactivity. This kind of research is foundational for the development of new materials or drugs (Anuradha et al., 2014).
Synthesis and Biological Activity
The synthesis and evaluation of related compounds for biological activity represent a significant research area. Compounds have been designed and synthesized with the intention to explore their fungicidal and antiviral activities. Such studies are crucial for the discovery of new drugs with potential applications in treating various diseases. An example includes the synthesis of compounds with good fungicidal and antiviral activities against tobacco mosaic virus, showcasing the potential for agricultural applications as well (Li et al., 2015).
Development of Anti-Inflammatory and Analgesic Agents
Research has also been conducted on the development of novel compounds derived from similar chemical structures for potential use as anti-inflammatory and analgesic agents. These studies contribute to the pharmaceutical field by exploring new therapeutic agents that could offer better efficacy or fewer side effects compared to existing medications (Abu‐Hashem et al., 2020).
Electrophilic Substitution Reactions
Further investigations into the chemical behavior of related compounds have examined their electrophilic substitution reactions. Understanding these reactions is vital for synthetic chemistry, as it opens the door to creating a variety of derivatives with potential industrial and pharmaceutical applications (Aleksandrov et al., 2019).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets leading to various changes that result in their biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar effects .
properties
IUPAC Name |
5-bromo-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-16-4-3-15(25-16)17(24)21-13-5-8-23(9-6-13)18-22-14(11-26-18)12-2-1-7-20-10-12/h1-4,7,10-11,13H,5-6,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJCRXSRALSKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)

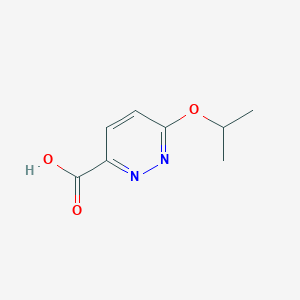

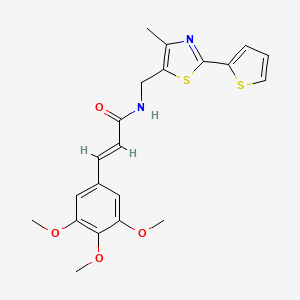
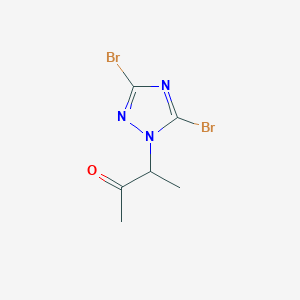
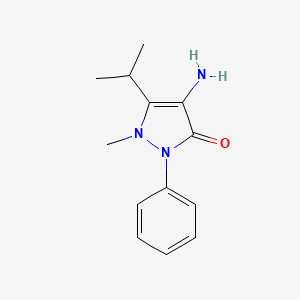
![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
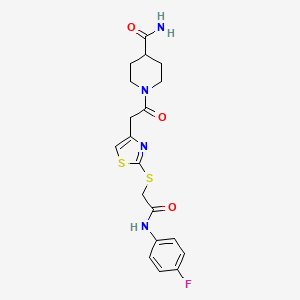

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
